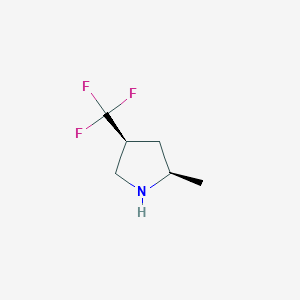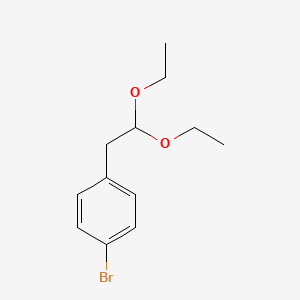
1-Bromo-4-(2,2-diethoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-4-(2,2-diethoxyethyl)benzene is a chemical compound with the CAS Number: 1068466-15-8 . It has a molecular weight of 273.17 and its IUPAC name is this compound . The compound is typically stored at 4 degrees Celsius and is usually in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a 2,2-diethoxyethyl group attached to it .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 273.17 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Isoindoles :
- A two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles has been developed using 1-bromo-2-(dialkoxymethyl)benzenes, including 1-bromo-4-(2,2-diethoxyethyl)benzene, as key intermediates. This synthesis involves a Br/Li exchange and a reaction with nitriles, followed by acid-catalyzed cyclization to yield the isoindoles (Kuroda & Kobayashi, 2015).
Fluorescence Properties in Molecular Electronics :
- This compound has been utilized in synthesizing compounds with significant fluorescence properties. For example, its derivative, 1-Bromo-4-(2,2-diphenylvinyl)benzene, demonstrates substantial fluorescence intensity variations between solution and solid states, indicating potential applications in molecular electronics (Zuo-qi, 2015).
Synthesis of Molecular Wires :
- Aryl bromides like 1-bromo-4-(methoxymethyl)benzene, a closely related compound, serve as precursors in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for molecular electronics. These compounds facilitate efficient synthetic transformations for wire production (Stuhr-Hansen et al., 2005).
Synthesis of Graphene Nanoribbons :
- 1-Bromo-4-(3,7-dimethyloctyl)benzene, structurally similar to this compound, is a precursor in synthesizing planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths. The synthesis and characterization of such compounds highlight their significance in advanced material science (Patil et al., 2012).
In Molecular Transformations :
- This compound is used in the regioselective ethoxybromination of enamides, yielding versatile α-bromo hemiaminals. These hemiaminals are then engaged in a broad array of transformations, demonstrating the compound's versatility in organic synthesis (Nocquet‐Thibault et al., 2013).
Properties
IUPAC Name |
1-bromo-4-(2,2-diethoxyethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQPDVGCHACLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
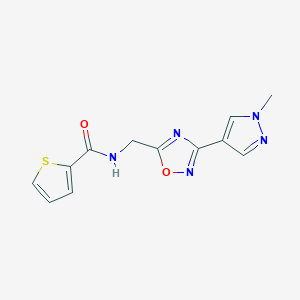
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole](/img/structure/B2423777.png)
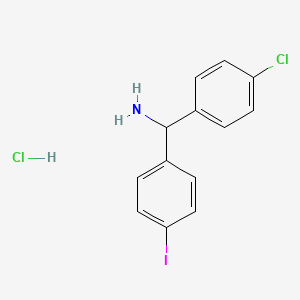
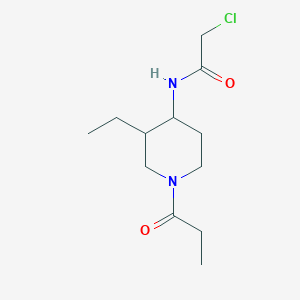
![Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2423780.png)

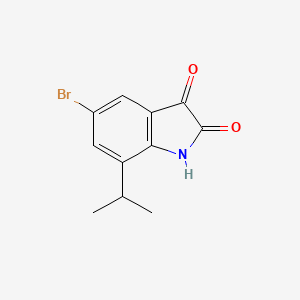
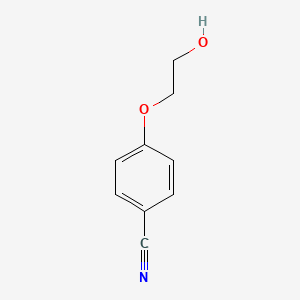
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate](/img/structure/B2423789.png)
![2-Indol-1-yl-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2423790.png)


